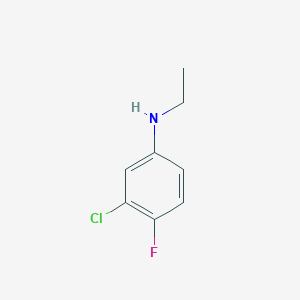

![molecular formula C19H19N3 B2499733 6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 441288-60-4](/img/structure/B2499733.png)

6-pentyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

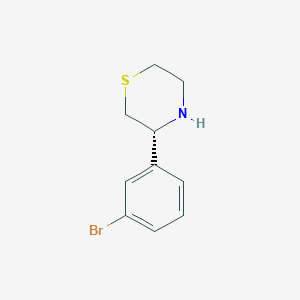

6-Pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. The structure of this compound consists of a fused indole and quinoxaline ring system with a pentyl group attached to the nitrogen atom of the indole ring.

Mechanism of Action

Target of Action

The primary target of 6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts the normal functioning of the DNA, leading to changes in the cell’s activities .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA replication . By intercalating into the DNA helix, this compound disrupts the normal replication processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is predominantly cytotoxic . It has been shown to exhibit cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . This cytotoxicity is likely due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix .

Biochemical Analysis

Biochemical Properties

6-Pentyl-6H-Indolo[2,3-b]quinoxaline, like other 6H-Indolo[2,3-b]quinoxalines, is known to interact with DNA . The thermal stability of the intercalated complex between DNA and 6H-Indolo[2,3-b]quinoxaline derivatives is an important parameter for understanding their pharmacological activities . The nature of these interactions depends on the type of substituents and side chains attached to the 6H-Indolo[2,3-b]quinoxaline nucleus .

Cellular Effects

It is known that 6H-Indolo[2,3-b]quinoxaline derivatives can have cytotoxic effects on various types of cells . These compounds have been shown to disrupt processes vital for DNA replication, which can lead to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts vital processes for DNA replication, leading to its pharmacological effects

Temporal Effects in Laboratory Settings

It is known that the thermal stability of the 6H-Indolo[2,3-b]quinoxaline-DNA complex is an important factor in its pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by the introduction of the pentyl group. One common method is as follows:

Condensation Reaction: Isatin is reacted with o-phenylenediamine in the presence of a Brønsted acid catalyst, such as acetic acid or hydrochloric acid, to form the indoloquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Pentyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium hexacyanoferrate(III) is commonly used as an oxidizing agent.

Reduction: Hydrobromic acid at elevated temperatures (130–140°C) is used for demethylation reactions.

Substitution: Dimethyl sulfate is used for alkylation reactions, followed by treatment with sodium perchlorate for the formation of perchlorates.

Major Products

Oxidation: 5-Methyl-6H-indolo[2,3-b]quinoxalin-3-one and its nitro derivatives.

Reduction: Indoloquinoxalinamines.

Substitution: Quaternary salts and perchlorates.

Scientific Research Applications

6-Pentyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Medicinal Chemistry: The compound exhibits antiviral, antitumor, and antidiabetic activities.

Materials Science: It is used in optoelectronic devices, such as light-emitting diodes and sensors, due to its photophysical properties.

Industry: It is explored for use in redox flow batteries as a stable and high-solubility anolyte.

Comparison with Similar Compounds

6-Pentyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives:

Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its antitumor activity.

6H-Indolo[2,3-b]quinoxaline: The parent compound without the pentyl group, used in various pharmacological studies.

NCA0424, B-220, and 9-OH-B-220: Derivatives with different substituents, exhibiting high DNA binding affinity and multidrug resistance modulating activity.

The uniqueness of this compound lies in its specific pentyl substitution, which can influence its biological activity and solubility properties.

Properties

IUPAC Name |

6-pentylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-2-3-8-13-22-17-12-7-4-9-14(17)18-19(22)21-16-11-6-5-10-15(16)20-18/h4-7,9-12H,2-3,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLZGRZJMJALKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2499652.png)

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

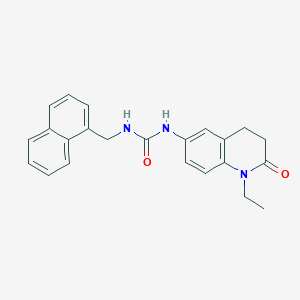

![2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2499671.png)

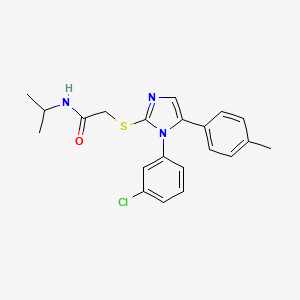

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)